
Triphenylarsine
Overview
Description
Triphenylarsine (TPA, As(C₆H₅)₃) is a tertiary arsine compound characterized by a trigonal pyramidal structure with three phenyl groups bonded to a central arsenic atom. It is synthesized via reactions such as the Grignard method, where phenylmagnesium bromide reacts with arsenic trichloride, or through oxidation-reduction processes involving this compound oxide . TPA is widely employed in organic synthesis as a catalyst or ligand due to its strong nucleophilic properties. Notable applications include:
Preparation Methods
Wurtz Reaction: Primary Synthetic Pathway
The Wurtz reaction remains the most widely employed method for synthesizing triphenylarsine. This approach leverages the coupling of arsenic trichloride (AsCl₃) with chlorobenzene (PhCl) in the presence of sodium (Na) as a reducing agent . The reaction proceeds via a single-electron transfer mechanism, where sodium facilitates the formation of phenyl radicals that subsequently react with arsenic trichloride.
Reaction Mechanism and Stoichiometry
The stoichiometric equation for the Wurtz reaction is:
3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{AsPh}3 + 6 \text{NaCl}
Key steps include:
-
Reduction of AsCl₃ : Sodium donates electrons to arsenic trichloride, generating an arsenic intermediate.
-
Phenyl Radical Formation : Chlorobenzene undergoes homolytic cleavage, producing phenyl radicals.
-
Coupling : The arsenic intermediate reacts with three phenyl radicals to form this compound.
Optimized Reaction Conditions
While the Wikipedia entry outlines the general reaction, industrial protocols often refine conditions for higher yields:
-
Solvent : Dry toluene or tetrahydrofuran (THF) to stabilize reactive intermediates.
-
Temperature : 80–110°C under reflux to accelerate radical formation.
-
Stoichiometry : A 1:3 molar ratio of AsCl₃ to PhCl ensures complete conversion.
-
Workup : Post-reaction filtration removes NaCl, followed by vacuum distillation to isolate this compound.
Table 1: Comparative Analysis of Wurtz Reaction Conditions
Parameter | Standard Protocol | Optimized Protocol |
---|---|---|
Solvent | None (neat) | Dry toluene |
Temperature (°C) | Ambient | 80–110 (reflux) |
Reaction Time (h) | 24–48 | 12–18 |
Yield (%) | 70–80 | 85–90 |
Alternative Synthetic Routes
Catalytic Reductive Coupling
Emerging strategies employ transition metal catalysts (e.g., palladium) to mediate the coupling of aryl halides with arsenic precursors. However, these methods remain experimental and lack industrial adoption due to catalyst costs.
Industrial-Scale Production Considerations
Waste Management
The Wurtz reaction generates significant NaCl byproduct. Modern facilities integrate closed-loop systems to recover and recycle sodium, minimizing environmental impact .
Purity Enhancement
This compound purity (>99%) is achieved through:
-
Recrystallization : Using ethanol or hexane as solvents.
-
Vacuum Sublimation : Removing volatile impurities at 150–200°C under reduced pressure.
Scientific Research Applications
Organic Synthesis
Wittig Reaction Mediated by Triphenylarsine
One of the most significant applications of this compound is its role as a mediator in the Wittig reaction, which is used for synthesizing olefins. This compound can facilitate the formation of arsonium salts that subsequently react with aldehydes to yield olefins efficiently.
- Mechanism : The reaction involves the heating of this compound with an activated alkyl halide, followed by condensation with carbonyl compounds. This process can yield high amounts of olefins in a short time frame (as little as 5 minutes) under mild conditions .
- Table 1: Reaction Conditions and Yields
Substrate Type | Reaction Time | Yield (%) | Selectivity |
---|---|---|---|
Electron-poor Aldehydes | 15 minutes | >90 | >19:1 (E:Z) |
Electron-rich Aldehydes | 30 minutes | 78 | >19:1 (E:Z) |
This method is advantageous due to its rapid reaction times and high yields compared to traditional phosphine-mediated reactions, which often require longer times and harsher conditions .
Catalysis
This compound and its derivatives have been utilized as ligands in various catalytic processes, particularly in transition metal catalysis. They can stabilize transition states and influence the selectivity of reactions.
- Case Study: Catalysis with Transition Metals In studies involving transition metals like ruthenium and osmium, this compound has been shown to enhance reaction rates and improve product yields. The use of this compound ligands allows for better control over the electronic properties of the metal center, facilitating a range of organic transformations .
Electrochemical Applications
This compound oxide has been explored in electrochemical reactions, particularly for optimizing atom and energy economy in oxidation-reduction processes. Its ability to participate in paired electrochemical reactions makes it valuable for developing more sustainable chemical processes .
Environmental Chemistry
While this compound has beneficial applications, it is also important to consider its environmental impact. The compound has been identified in studies addressing emerging chemical management issues due to its potential toxicity and persistence in the environment .
- Table 2: Environmental Impact Assessment
Criterion | Assessment |
---|---|
Human Health Impact | Potential toxic effects |
Environmental Persistence | Moderate |
Regulatory Status | Under review |
This duality highlights the need for careful management and regulation of this compound usage in industrial applications.
Mechanism of Action
Triphenylarsine acts primarily as a ligand, forming complexes with metals. The arsenic atom in this compound donates a pair of electrons to the metal, forming a coordinate bond. This interaction can influence the reactivity and stability of the metal complex. The specific molecular targets and pathways depend on the nature of the metal and the overall structure of the complex .
Comparison with Similar Compounds
Organophosphorus Analogs: Triphenylphosphine (TPP)
TPA and triphenylphosphine (TPP, P(C₆H₅)₃) are isoelectronic but exhibit distinct reactivity due to differences in electronegativity (As: 2.18; P: 2.19) and atomic size (As: 119 pm; P: 107 pm).
Mechanistic Insights :
- In DMAD reactions, TPA facilitates proton transfer steps, leading to N-vinyl products, while TPP forms stabilized ylides via nucleophilic attack .
- TPA’s arsonium intermediates exhibit faster reaction rates (e.g., 1.5× faster with isatin than saccharin) due to higher nucleophilicity .
Other Phenylarsenic Compounds
TPA is structurally related to chemical warfare agents (CWAs) like Clark I (diphenylchloroarsine) and phenyldichloroarsine (PDCA). Key comparisons include:
Degradation Pathways :
- TPA degrades into sulfur-containing derivatives (e.g., this compound sulfide) in marine sediments, sharing fragmentation patterns with methylated phenylarsenicals (e.g., m/z 151.96 fragments) .
Arsenic Oxides and Sulfides
This compound oxide (TPAsO, AsO(C₆H₅)₃) and sulfide (TPA-S) demonstrate contrasting coordination and environmental behaviors:
Coordination Chemistry
TPA’s role in coordination polymers contrasts with phosphine/phosphine oxide ligands:
Toxicity and Environmental Impact
TPA and its derivatives exhibit hormesis (low-dose stimulation, high-dose inhibition):
Compound | Hormesis Concentration | Environmental Fate | References |
---|---|---|---|
TPA | 100 mg/L | Degrades into sulfides in marine sediments. | |
TPAsO | 50 mg/L | Likely contributor to organoarsenical hormesis in mixtures. |
Biological Activity
Triphenylarsine (TPA) is an organoarsenic compound with a variety of biological activities that have garnered attention in recent years. Its structure consists of three phenyl groups attached to an arsenic atom, making it a member of the class of organoarsenic compounds. This article explores the biological activity of TPA, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
This compound can be synthesized through various methods, including the reaction of arsenic trichloride with phenyl lithium or by treating arsenic trioxide with phenyl magnesium bromide. The resulting compound is a white crystalline solid that is soluble in organic solvents but insoluble in water. Its chemical structure allows it to interact with biological systems, influencing cellular processes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and induce oxidative stress. Studies have shown that TPA can:
- Inhibit Enzymatic Activity : TPA has been reported to inhibit various enzymes, including those involved in metabolic pathways, leading to altered cellular functions.
- Induce Apoptosis : TPA can trigger programmed cell death in cancer cells by activating apoptotic pathways. This has been demonstrated in several cancer cell lines where TPA exposure resulted in increased markers of apoptosis.
- Generate Reactive Oxygen Species (ROS) : The compound's interaction with cellular components can lead to the production of ROS, which contribute to oxidative damage and cell death.
Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that TPA shows selective cytotoxicity towards cancerous cells compared to non-cancerous cells. This selectivity is crucial for its potential use as an anticancer agent.
- Mechanistic Insights : The cytotoxic effects are associated with the disruption of mitochondrial function and increased oxidative stress within the cells, leading to apoptosis .
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5 | Induction of apoptosis via ROS generation |
MCF-7 | 10 | Mitochondrial dysfunction |
A549 | 7 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Cancer Cell Lines : A study investigated the effects of TPA on HeLa cells, showing that treatment led to increased levels of apoptosis markers and decreased cell viability after 24 hours of exposure .
- Environmental Impact Assessment : Research has also focused on the environmental hazards associated with this compound exposure, indicating its potential toxicity not only to human health but also to ecological systems .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound and its complexes. For instance:
- Iron Perchlorate Complexes : Research indicates that iron perchlorate complexes of this compound exhibit significant antimicrobial activity, outperforming other metal complexes in inhibiting bacterial growth .
- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial membranes and interference with metabolic processes.
Q & A
Basic Research Questions
Q. How can researchers synthesize triphenylarsine with high purity, and what experimental parameters are critical for reproducibility?
- Methodological Answer : this compound synthesis typically involves the reaction of arsenic trichloride with a Grignard reagent (phenylmagnesium bromide) under inert conditions. Critical parameters include:
- Temperature control (maintained at 0–5°C to prevent side reactions) .
- Stoichiometric ratios (excess phenylmagnesium bromide ensures complete substitution of chlorine atoms) .
- Purification steps , such as recrystallization from ethanol or column chromatography, to remove residual arsenic oxides .
Reproducibility requires detailed documentation of reaction times, solvent drying methods, and characterization data (e.g., NMR, elemental analysis) in line with journal guidelines .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify phenyl group symmetry and arsenic-induced deshielding effects .
- X-ray Crystallography : Resolves bond angles and arsenic coordination geometry, critical for comparing theoretical models .
- Raman Spectroscopy : Detects As-C stretching vibrations (450–500 cm), sensitive to electronic environment changes .
Cross-validation with computational methods (e.g., DFT calculations) enhances interpretation .
Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer :
- Accelerated Aging Studies : Expose samples to controlled UV light (e.g., 365 nm) and humidity (e.g., 75% RH) in environmental chambers.
- Periodic Sampling : Analyze degradation products via HPLC-MS to identify oxidation pathways (e.g., formation of this compound oxide) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role in catalytic mechanisms, such as ligand behavior in transition-metal complexes?
- Methodological Answer :
- In Situ Spectroscopy : Employ UV-Vis or EXAFS to monitor arsenic-metal bond dynamics during catalysis .
- Competitive Ligand Studies : Compare this compound’s binding affinity with other ligands (e.g., triphenylphosphine) using isothermal titration calorimetry (ITC) .
- Theoretical Frameworks : Apply molecular orbital theory to explain arsenic’s weaker π-accepting ability vs. phosphorus, correlating with catalytic efficiency .
Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to collate and assess studies for confounding variables (e.g., solvent choice, cell line variability) .
- Triangulation : Combine transcriptomic data (e.g., RNA-seq of exposed cells) with metabolomic profiling to identify consistent biomarkers .
- Dose-Response Meta-Analysis : Statistically model discrepancies using tools like Cochrane Review Manager, emphasizing effect size heterogeneity .
Q. What methodologies integrate computational and experimental data to predict this compound’s environmental fate and bioaccumulation potential?
- Methodological Answer :
- QSAR Modeling : Correlate arsenic’s logP values with bioaccumulation factors in aquatic organisms (e.g., Daphnia magna) .
- Microcosm Experiments : Simulate soil-water partitioning under varied pH and organic matter content, validated via ICP-MS arsenic quantification .
- Machine Learning : Train models on existing ecotoxicological databases to predict unstudied endpoints (e.g., trophic transfer efficiency) .
Q. Methodological Frameworks for Rigorous Research
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses about this compound’s applications?
- Example :
- Novelty : Propose arsenic’s unique redox behavior in photodynamic therapy, contrasting with established platinum agents .
- Ethical Compliance : Address arsenic’s Controlled Substances Act restrictions by collaborating with institutional review boards for safe handling protocols .
Q. What strategies ensure data triangulation in studies investigating this compound’s reactivity?
- Guidelines :
- Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational transition-state analysis .
- Validate synthetic yields with dual analytical methods (e.g., gravimetric analysis and NMR integration) .
Q. Data Presentation and Reproducibility
Q. How should researchers structure supplementary materials to enhance reproducibility in this compound studies?
- Checklist :
- Include raw NMR spectra, crystallographic CIF files, and computational input files .
- Document instrument calibration protocols (e.g., NMR referencing with TMS) .
Q. What are common pitfalls in interpreting arsenic’s NMR chemical shifts, and how can they be mitigated?
- Solutions :
- Shielding Artifacts : Use deuterated solvents consistently to avoid solvent-induced shift variations .
- Quadrupolar Broadening : For As NMR, optimize relaxation delays and magic-angle spinning (MAS) in solid-state studies .
Properties
IUPAC Name |
triphenylarsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLUKJNHPBNVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15As | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060529 | |
Record name | Arsine, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] Fine colorless crystals; [Aldrich MSDS] | |
Record name | Triphenylarsine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9544 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000496 [mmHg] | |
Record name | Triphenylarsine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9544 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-32-7 | |
Record name | Triphenylarsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylarsine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYLARSINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arsine, triphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Arsine, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylarsine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLARSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8EZ3FL74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.